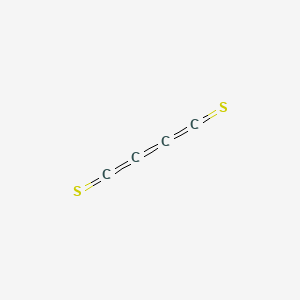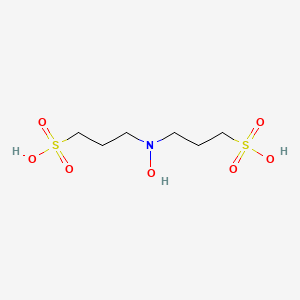
Butatriene-1,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butatriene-1,4-dithione is an organic compound with the molecular formula C4H2S2 It is characterized by the presence of two sulfur atoms and a butatriene backbone, which consists of a linear arrangement of four carbon atoms with alternating double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butatriene-1,4-dithione typically involves the reduction of 1,4-dichlorobut-2-yne using titanocene as a reducing agent. This reaction leads to the formation of a 1,2,3-butatriene intermediate, which can then be further processed to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of advanced organic synthesis techniques and specialized reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Butatriene-1,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbon-sulfur bonds, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
Butatriene-1,4-dithione has a wide range of applications in scientific research, including:
Biology: The compound’s unique structural properties make it a subject of interest in biochemical studies, particularly in understanding sulfur metabolism and related pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Butatriene-1,4-dithione involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can participate in redox reactions, influencing cellular redox states and potentially modulating enzyme activities. Additionally, its ability to undergo nucleophilic substitution reactions allows it to interact with biomolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
1,3-Dithiane: Known for its use as a carbonyl protecting group and in umpolung chemistry.
1,4-Dithiane: Similar to Butatriene-1,4-dithione but with a different arrangement of sulfur atoms and carbon backbone.
1,2,3-Butatriene-1,4-dithione: A closely related compound with similar structural features but different reactivity
Properties
CAS No. |
122293-58-7 |
|---|---|
Molecular Formula |
C4S2 |
Molecular Weight |
112.2 g/mol |
InChI |
InChI=1S/C4S2/c5-3-1-2-4-6 |
InChI Key |
GTENBEPVRLKZBR-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=C=S)=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)
![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)




![6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14279681.png)
![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)


![1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene](/img/structure/B14279717.png)
